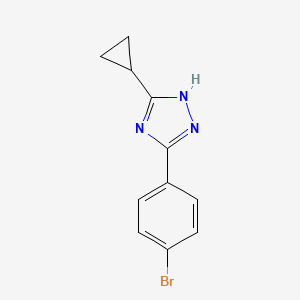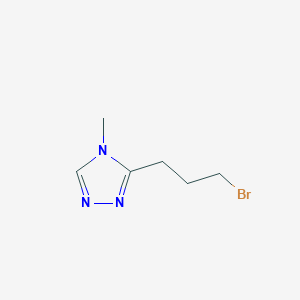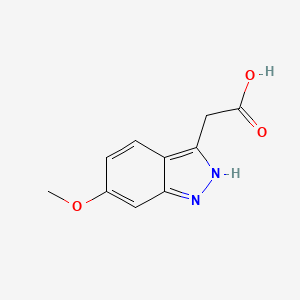
2-(6-methoxy-2H-indazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methoxy-2H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions to form the indazole core . The methoxy group can be introduced via methylation reactions using methyl iodide in the presence of a base. The acetic acid group is then introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using transition metal catalysts to ensure high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: Formation of 2-(6-hydroxy-2H-indazol-3-yl)acetic acid.
Reduction: Formation of 2-(6-methoxy-2,3-dihydro-2H-indazol-3-yl)acetic acid.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-methoxy-2H-indazol-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indazole-4-acetic acid
- 2-(1-methyl-1H-indazol-4-yl)propanoic acid
- 1-benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
2-(6-methoxy-2H-indazol-3-yl)acetic acid is unique due to the presence of the methoxy group at the 6-position, which can influence its biological activity and chemical reactivity. This structural feature differentiates it from other indazole derivatives and can lead to distinct pharmacological properties .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(6-methoxy-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O3/c1-15-6-2-3-7-8(4-6)11-12-9(7)5-10(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
KFCAMULQQHPFDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Methylamino)cyclopentyl]ethan-1-one](/img/structure/B15254923.png)
![2-amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide dihydrochloride](/img/structure/B15254926.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane](/img/structure/B15254933.png)
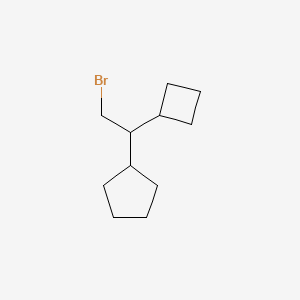
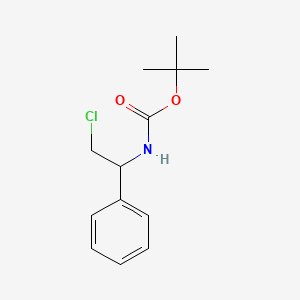
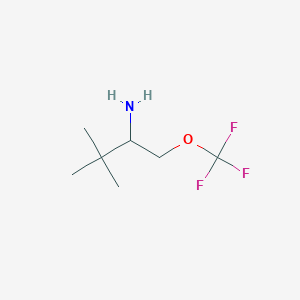

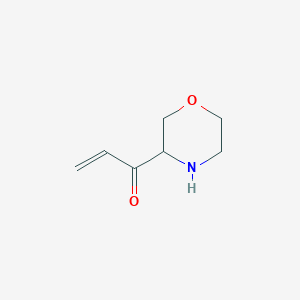
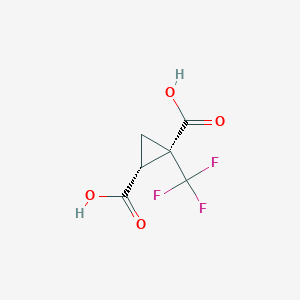
![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B15254980.png)
![tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15254987.png)
